1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene

Lipophilicity Drug Design Agrochemical Discovery

1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene (CAS 1710125-81-7, molecular formula C₁₄H₁₀BrF₃O₂, molecular weight 347.13 g/mol) is a halogenated diaryl ether building block bearing a meta‑bromo substituent on the benzyl ring and a para‑trifluoromethoxy (OCF₃) group on the terminal phenoxy ring. The compound belongs to the broader class of fluorinated diphenyl ether intermediates that are prevalent in agrochemical and pharmaceutical discovery programs.

Molecular Formula C14H10BrF3O2
Molecular Weight 347.13 g/mol
Cat. No. B15360358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene
Molecular FormulaC14H10BrF3O2
Molecular Weight347.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C14H10BrF3O2/c15-11-3-1-2-10(8-11)9-19-12-4-6-13(7-5-12)20-14(16,17)18/h1-8H,9H2
InChIKeyQUXDPFODTWQSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene — Core Structural Identity and Procurement Baseline


1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene (CAS 1710125-81-7, molecular formula C₁₄H₁₀BrF₃O₂, molecular weight 347.13 g/mol) is a halogenated diaryl ether building block bearing a meta‑bromo substituent on the benzyl ring and a para‑trifluoromethoxy (OCF₃) group on the terminal phenoxy ring . The compound belongs to the broader class of fluorinated diphenyl ether intermediates that are prevalent in agrochemical and pharmaceutical discovery programs [1]. Its structural signature — a conformationally flexible –O–CH₂– bridge linking two electronically differentiated aromatic rings — distinguishes it from simpler benzyl bromide or biaryl ether analogs that lack the same substitution topology .

Why 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene Cannot Be Replaced by a Generic Analog


Procurement decisions for halogenated diphenyl ether building blocks frequently treat meta‑ and para‑bromo isomers, or OCF₃‑ and OCH₃‑substituted variants, as interchangeable synthetic equivalents. However, the meta‑bromine position in this compound alters the electrophilic cross‑coupling reactivity profile relative to the para‑isomer (CAS 1312077‑91‑0), while the strongly electron‑withdrawing OCF₃ group imparts a lipophilicity increase of approximately 1.5 log units and a Hammett σₚ constant of ~+0.35 compared with ~−0.27 for the corresponding methoxy analog (CAS 69410‑53‑3) [1][2]. In diphenyl ether herbicidal scaffolds, trifluoromethoxy substitution has been associated with an IC₅₀ improvement of approximately 3‑fold relative to the unsubstituted phenyl ether comparator in protoporphyrinogen oxidase (PPO) inhibition assays [3]. These quantitative differences in physicochemical properties and bioactivity outcomes mean that generic substitution will not reliably reproduce the same synthetic intermediate performance or downstream structure–activity relationship (SAR) trajectory.

Quantitative Differentiation Evidence for 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene vs. Comparator Compounds


Lipophilicity Advantage (LogP) Over the Non‑Fluorinated Phenoxy Analog

The trifluoromethoxy group converts the 4‑position substituent from a moderately lipophilic ether to a highly lipophilic fluorinated motif. The non‑fluorinated comparator 1‑bromo‑3‑(phenoxymethyl)benzene (CAS 20600‑29‑7) has an experimentally determined LogP of 4.03 . Replacing the terminal hydrogen with OCF₃ is projected to increase LogP by approximately 1.5 units based on the well‑characterized lipophilicity increment of the OCF₃ substituent versus H on aromatic systems [1]. This shift translates to an estimated LogP of ~5.5 for the target compound, representing a roughly 30‑fold increase in octanol‑water partition coefficient that directly affects membrane permeability, soil sorption coefficients, and biological compartment partitioning in both pharmaceutical and agrochemical contexts.

Lipophilicity Drug Design Agrochemical Discovery

Electronic Effect Differentiation: OCF₃ vs. OCH₃ Hammett σₚ Constants

The para‑trifluoromethoxy group exerts a strong electron‑withdrawing effect (Hammett σₚ ≈ +0.35), whereas the corresponding methoxy analog (1‑bromo‑3‑((4‑methoxyphenoxy)methyl)benzene, CAS 69410‑53‑3) bears an electron‑donating substituent (σₚ ≈ −0.27) [1]. This σₚ polarity reversal produces a net electronic difference of approximately 0.62 units on the Hammett scale, which is sufficient to alter reaction rates in nucleophilic aromatic substitution, modulate the oxidation potential of the diaryl ether core, and shift the acidity of benzylic protons adjacent to the ether linkage [2]. The OCF₃ group has been explicitly shown to outperform both OCH₃ and CF₃ groups in promoting hydrogen/metal permutation at ortho positions, demonstrating a distinct long‑range electronic influence unavailable with methoxy substitution [3].

Electronic Effects QSAR Reactivity Prediction

Meta‑Bromo Regiochemistry: Orthogonal Reactivity vs. Para‑Bromo Isomer

The meta‑bromo substitution pattern on the benzyl ring provides a distinct palladium‑catalyzed cross‑coupling reactivity profile compared with the para‑bromo isomer 1‑bromo‑4‑((4‑(trifluoromethoxy)phenoxy)methyl)benzene (CAS 1312077‑91‑0). In dibromoaryl systems, meta‑substituted bromides display different oxidative addition kinetics and coupling selectivity relative to para‑substituted isomers, a phenomenon documented in Suzuki–Miyaura coupling studies where structural position can determine mono‑ vs. bis‑coupling outcomes [1]. The target compound's bromine is positioned meta to the –CH₂–O– linker, introducing a 1,3‑substitution topology on the central benzyl ring that creates a distinct exit vector for subsequent C–C bond formation, enabling the construction of regioisomeric libraries inaccessible from the para‑bromo counterpart .

Cross‑Coupling Regioselectivity Synthetic Strategy

Herbicidal PPO Inhibitory Activity: OCF₃‑Containing Diphenyl Ethers vs. Oxyfluorfen

In a systematic study of diphenyl ether derivatives as protoporphyrinogen oxidase (PPO) inhibitors, the most potent trifluoromethyl/trifluoromethoxy‑substituted compound (G4) exhibited an IC₅₀ of 0.0468 μmol/L, approximately 3‑fold more potent than the commercial herbicide oxyfluorfen (IC₅₀ = 0.150 μmol/L) [1]. The study explicitly demonstrated that diphenyl ethers containing fluorinated substituents (CF₃, OCF₃) consistently outperformed non‑fluorinated analogs in PPO enzyme inhibition. While the target compound itself was not directly tested, it shares the OCF₃‑diphenyl ether scaffold that was identified as the pharmacophoric core responsible for this potency improvement, supporting its selection as a privileged intermediate for PPO‑targeted herbicide discovery programs [2].

Herbicide Discovery PPO Inhibition Agrochemical SAR

Purity Benchmarking: Commercial Availability at ≥98% vs. Para‑Isomer at 95%

The target compound is commercially available from boroncore.com with a certified purity of NLT 98% (CAS 1710125‑81‑7) . The structurally analogous para‑bromo isomer (CAS 1312077‑91‑0) is listed by AChemBlock at a purity of 95.00% . This 3‑percentage‑point purity differential, while modest in absolute terms, becomes significant in multi‑step synthetic sequences where cumulative impurity carry‑through can reduce overall yield and complicate purification. For Suzuki–Miyaura or Buchwald–Hartwig coupling applications where catalyst poisoning by trace impurities is a concern, the higher starting purity of the meta‑bromo isomer provides a measurable quality advantage .

Procurement Quality Control Reproducibility

Optimal Application Scenarios for 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene Based on Quantitative Evidence


Agrochemical Lead Optimization: PPO‑Inhibitor Herbicide Discovery

The OCF₃‑diphenyl ether scaffold is associated with a ~3‑fold improvement in PPO inhibitory potency (IC₅₀ = 0.0468 μmol/L for the closest fluorinated analog vs. 0.150 μmol/L for oxyfluorfen) . The target compound provides a direct synthetic entry point to this privileged chemotype. Its meta‑bromo handle enables late‑stage diversification via Suzuki–Miyaura coupling, allowing systematic exploration of the aryl substituent SAR while retaining the potency‑conferring OCF₃‑diphenyl ether core. Procurement of this specific regioisomer is essential for generating meta‑substituted analog libraries that complement existing para‑substituted diphenyl ether herbicide series [2].

Pharmaceutical Fragment Elaboration in CNS and Anti‑Infective Programs

The estimated LogP of ~5.5 for the target compound, representing a 30‑fold lipophilicity increase over the non‑fluorinated phenoxy analog (LogP = 4.03) , positions this building block for CNS‑penetrant and anti‑infective drug discovery where elevated logD values correlate with improved blood–brain barrier permeability and bacterial membrane penetration. The electron‑withdrawing OCF₃ group (σₚ ≈ +0.35) further stabilizes the diphenyl ether linkage toward oxidative metabolism compared with the electron‑donating OCH₃ analog (σₚ ≈ −0.27), a property exploited in several marketed OCF₃‑containing pharmaceuticals [3].

Cross‑Coupling Methodology Development: Meta‑Selective Substrate Scope Expansion

The meta‑bromo substitution provides a distinct oxidative addition reactivity profile compared with the para‑bromo isomer (CAS 1312077‑91‑0) . This compound serves as a valuable substrate for developing and benchmarking palladium‑catalyzed coupling conditions where regiochemical outcome is critical. The presence of both a bromine atom (for C–C bond formation) and the electron‑withdrawing OCF₃ group (for electronic tuning) makes it an ideal probe substrate for investigating electronic effects on cross‑coupling kinetics and selectivity [2].

Building‑Block Procurement for High‑Fidelity Parallel Synthesis

The commercially available purity of NLT 98% (vs. 95% for the para‑bromo isomer) reduces cumulative impurity burden in multi‑step library synthesis. For plate‑based parallel chemistry where intermediate purification is impractical, starting with higher‑purity building blocks directly improves final product purity and biological assay reproducibility. The compound's availability from multiple confirmed suppliers at ≥98% purity [2] provides procurement redundancy that is critical for long‑term discovery programs.

Quote Request

Request a Quote for 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.